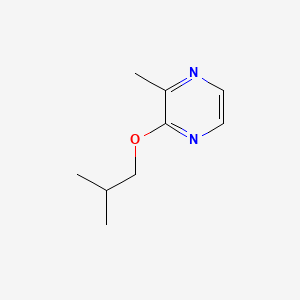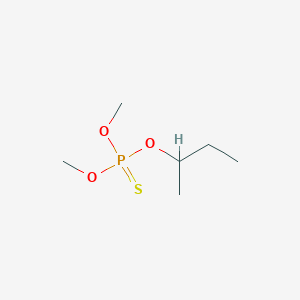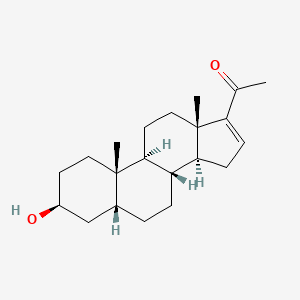
5beta-Pregn-16-en-20-one, 3beta-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Pregn-16-en-20-one, 3beta-hydroxy- is a steroidal compound with the molecular formula C21H32O2. It is a derivative of progesterone and is known for its role as an endogenous neuroactive steroid. This compound is involved in various biological processes and has significant implications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- typically involves the reduction of progesterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution. The reaction is carried out at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce progesterone to 5beta-Pregn-16-en-20-one, 3beta-hydroxy- .
Analyse Chemischer Reaktionen
Types of Reactions
5beta-Pregn-16-en-20-one, 3beta-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated steroids.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as acetic anhydride (Ac2O) can be used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
5beta-Pregn-16-en-20-one, 3beta-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role as a neuroactive steroid, influencing the function of gamma-aminobutyric acid (GABA) receptors.
Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is used in the production of steroid-based pharmaceuticals and other related products.
Wirkmechanismus
The mechanism of action of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- involves its interaction with GABA receptors in the brain. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA. This modulation leads to its anxiolytic and anticonvulsant effects. The compound’s molecular targets include the GABA-A receptor subunits, and it influences various signaling pathways involved in neuronal inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Pregnan-3beta-ol-20-one:
3alpha-Hydroxy-5beta-pregnan-20-one:
Uniqueness
5beta-Pregn-16-en-20-one, 3beta-hydroxy- is unique due to its specific structural configuration and its potent effects as a neuroactive steroid. Its ability to modulate GABA receptors distinguishes it from other similar compounds, making it a valuable subject of research in neuropharmacology .
Eigenschaften
CAS-Nummer |
566-59-6 |
|---|---|
Molekularformel |
C21H32O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1-[(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3/t14-,15+,16+,18+,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
SFXPZLCQRZASKK-FOUVRMTGSA-N |
Isomerische SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)
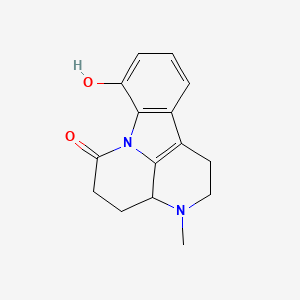
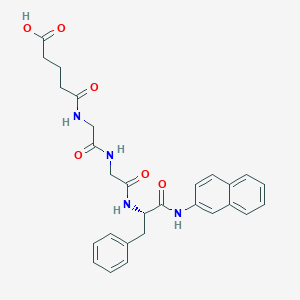
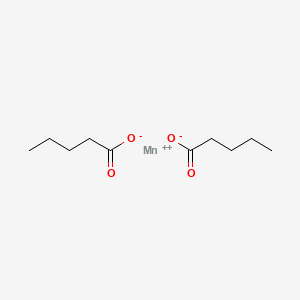
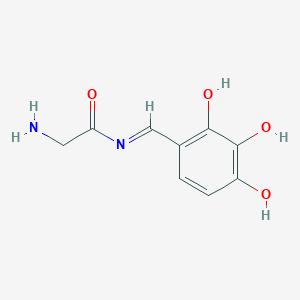
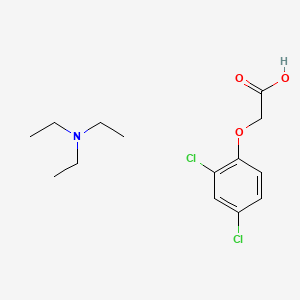
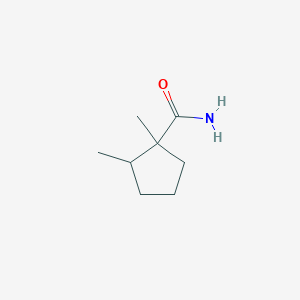
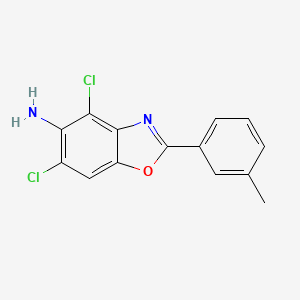
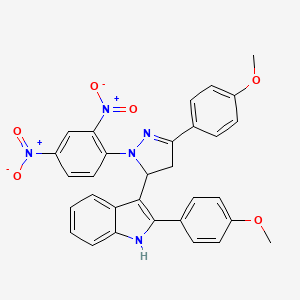
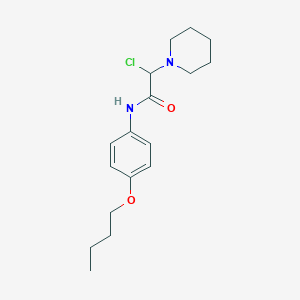
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
